8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline
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Overview
Description
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline is an organic compound that belongs to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline typically involves a multi-step process. One common method starts with the preparation of 4-chloro-3-methylphenol, which is then reacted with 3-chloropropanol to form 3-(4-chloro-3-methylphenoxy)propanol. This intermediate is then reacted with 8-hydroxyquinoline under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted phenoxyquinoline derivatives.
Scientific Research Applications
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-methylphenoxyacetic acid
- 8-hydroxyquinoline
- 4-chloro-3-methylphenoxypropionic acid
Uniqueness
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline is unique due to the combination of the quinoline core and the 4-chloro-3-methylphenoxy group This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-14-13-16(8-9-17(14)20)22-11-4-12-23-18-7-2-5-15-6-3-10-21-19(15)18/h2-3,5-10,13H,4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLRFSYEYBPJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCOC2=CC=CC3=C2N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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